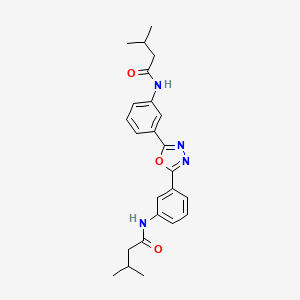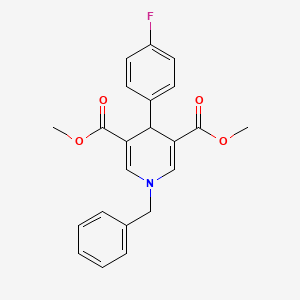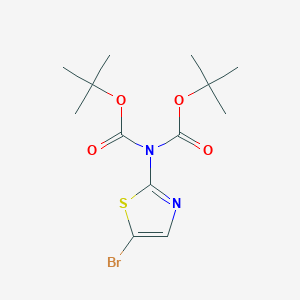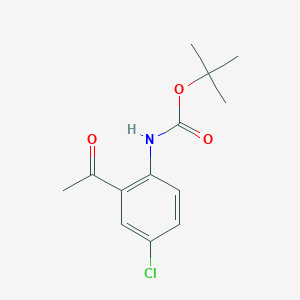
N,N'-(1,3,4-oxadiazole-2,5-diyldibenzene-3,1-diyl)bis(3-methylbutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes an oxadiazole ring, a phenyl group, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The final step involves the formation of the butanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanamide: A simpler analog with similar structural features but lacking the oxadiazole ring.
N-Butyl-3-methylbutanamide: Another analog with a butyl group instead of the oxadiazole ring.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
3-METHYL-N-(3-{5-[3-(3-METHYLBUTANAMIDO)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)BUTANAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H28N4O3 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3-methyl-N-[3-[5-[3-(3-methylbutanoylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C24H28N4O3/c1-15(2)11-21(29)25-19-9-5-7-17(13-19)23-27-28-24(31-23)18-8-6-10-20(14-18)26-22(30)12-16(3)4/h5-10,13-16H,11-12H2,1-4H3,(H,25,29)(H,26,30) |
Clave InChI |
QXUSECRREZCGON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B15148547.png)

![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)


![4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15148604.png)
![10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15148609.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylcyclohexyl)butanediamide](/img/structure/B15148612.png)

![7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)

![2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)

